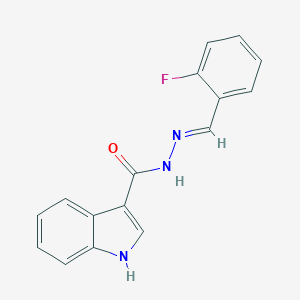![molecular formula C24H22N6O3S B448808 N'~1~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE](/img/structure/B448808.png)
N'~1~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2,5-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of aromatic rings, triazole, and hydrazide functional groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. A common approach might include:
Formation of the hydrazide: Starting with an appropriate acyl hydrazide, the compound can be synthesized by reacting with a substituted benzaldehyde under reflux conditions.
Triazole formation: The triazole ring can be introduced through a cyclization reaction involving an azide and an alkyne.
Final assembly: The final compound is assembled by coupling the triazole-containing intermediate with the hydrazide derivative under suitable conditions, often using a catalyst or under acidic/basic conditions.
Industrial Production Methods
Industrial production of such complex molecules may involve optimization of the synthetic route to maximize yield and purity. This often includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2,5-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The aromatic rings and triazole moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-(2,5-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors, modulating their activity.
Pathway modulation: The compound could affect various biochemical pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(2,5-dimethoxybenzylidene)-2-{[4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: Lacks the pyridinyl group.
N’-(2,5-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: Contains a methyl group instead of the pyridinyl group.
Uniqueness
The presence of the pyridinyl group in N’-(2,5-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may confer unique properties, such as enhanced binding affinity to certain biological targets or improved solubility.
Propriétés
Formule moléculaire |
C24H22N6O3S |
|---|---|
Poids moléculaire |
474.5g/mol |
Nom IUPAC |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H22N6O3S/c1-32-20-8-9-21(33-2)18(14-20)15-26-27-22(31)16-34-24-29-28-23(17-10-12-25-13-11-17)30(24)19-6-4-3-5-7-19/h3-15H,16H2,1-2H3,(H,27,31)/b26-15+ |
Clé InChI |
QSMAFHIMAZFERI-CVKSISIWSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-bis[4-(dimethylamino)phenyl]hexanediamide](/img/structure/B448725.png)
![2-chloro-N-(2-[4-(diethylamino)phenyl]-1-{[2-(4-isopropylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B448726.png)
![N-(4-METHOXYPHENYL)-3-({2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B448729.png)

![4-[(E)-(2-{(2E)-2-{[(2-chlorophenyl)carbonyl]amino}-3-[4-(diethylamino)phenyl]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B448731.png)

![N-(3-{[(3,4-dimethoxybenzoyl)amino]methyl}benzyl)-3,4-dimethoxybenzamide](/img/structure/B448734.png)

![ethyl (3-{[(5-bromo-3-pyridinyl)carbonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B448737.png)

![3-{[(Z)-2-(2,3-DIHYDRONAPHTHO[2,3-B][1,4]DIOXIN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B448745.png)
![N'-[2-(benzyloxy)benzylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B448746.png)

![1-(4-chlorobenzyl)-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1H-pyrazole-3-carbohydrazide](/img/structure/B448749.png)
